2-Azaspiro[3.5]nonane

Catalog No.
S690227
CAS No.
666-08-0
M.F
C8H15N
M. Wt
125.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azaspiro[3.5]nonane

CAS Number

666-08-0

Product Name

2-Azaspiro[3.5]nonane

IUPAC Name

2-azaspiro[3.5]nonane

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

InChI

InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-9-7-8/h9H,1-7H2

InChI Key

IBODJKKYTBNWTD-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CNC2

Canonical SMILES

C1CCC2(CC1)CNC2

Synthetic Applications:

-Azaspiro[3.5]nonane serves as a valuable building block in organic synthesis due to its unique ring structure and functional group compatibility. Studies have explored its utilization in the construction of various complex molecules, including:

  • Nitrogen-containing heterocycles: The inherent nitrogen atom in 2-azaspiro[3.5]nonane allows its incorporation into diverse nitrogen-containing heterocycles, such as pyrrolidines, piperidines, and indoles. These heterocycles possess various applications in medicinal chemistry and materials science.
  • Functionalized spirocyclic compounds: The spirocyclic framework of 2-azaspiro[3.5]nonane can be further functionalized to generate diverse spirocyclic compounds with potential applications in drug discovery and material development [].

Medicinal Chemistry:

The structural features of 2-azaspiro[3.5]nonane have also attracted interest in medicinal chemistry due to their potential for generating biologically active compounds. Research has investigated its application in the development of:

  • Enzyme inhibitors: Studies have explored the design of 2-azaspiro[3.5]nonane-based enzyme inhibitors targeting various enzymes implicated in diseases like Alzheimer's disease and cancer [].
  • Ligands for G-protein coupled receptors (GPCRs): GPCRs are crucial signaling molecules involved in numerous physiological processes. 2-Azaspiro[3.5]nonane derivatives have been investigated as potential ligands for specific GPCRs, offering possibilities for therapeutic development.

Material Science:

The unique properties of 2-azaspiro[3.5]nonane have also sparked interest in material science applications. Studies have explored its potential in the development of:

  • Functional polymers: The incorporation of 2-azaspiro[3.5]nonane units into polymer chains can modulate their properties, leading to the development of functional polymers for applications in drug delivery, catalysis, and optoelectronics.
  • Liquid crystals: Specific derivatives of 2-azaspiro[3.5]nonane exhibit liquid crystalline behavior, making them potential candidates for various technological applications, such as display devices and sensors.

2-Azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within its ring system. Its molecular formula is C7H13NC_7H_{13}N, and it is recognized for its spirocyclic framework, which imparts distinctive chemical and biological properties. The compound features a hydroxyl group, contributing to its reactivity and potential applications in various fields, particularly medicinal chemistry.

, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, often utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield alcohols or amines, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives using reagents such as alkyl halides and acyl chlorides under basic or acidic conditions.

The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted derivatives, which can be further utilized in diverse applications.

2-Azaspiro[3.5]nonane exhibits significant biological activity due to its structural features. It has been investigated for its role as a potential enzyme inhibitor and receptor modulator. The specific interactions with molecular targets allow it to modulate biological pathways, making it a candidate for therapeutic applications. Its unique structure enhances binding affinities and metabolic stability compared to other compounds, which is advantageous in drug design.

The synthesis of 2-Azaspiro[3.5]nonane typically involves several key steps:

  • Starting Material: N-Boc-4-piperidone is used as the initial reactant.
  • Wittig Reaction: N-Boc-4-piperidone undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine.
  • Cyclization: The intermediate is subjected to [2+2] cyclization using zinc/copper catalysis with trichloroacetyl chloride to produce N-Boc-7-azaspiro ketone.
  • Reduction: The azaspiro ketone intermediate is reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol.
  • Deprotection: Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target compound.

This multi-step synthesis highlights the complexity involved in producing 2-Azaspiro[3.5]nonane.

2-Azaspiro[3.5]nonane has diverse applications across various fields:

  • Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
  • Biology: The compound is utilized in research focused on enzyme inhibitors and receptor modulators.
  • Industry: It finds use in the production of specialty chemicals and materials with unique properties, contributing to advancements in materials science and pharmaceuticals.

Research on 2-Azaspiro[3.5]nonane has focused on understanding its interactions with biological targets, such as enzymes or receptors. These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential. The interactions can lead to various physiological effects depending on the specific application context, making it an important subject of study in medicinal chemistry.

Several compounds share structural similarities with 2-Azaspiro[3.5]nonane, each possessing unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-Oxa-7-azaspiro[3.5]nonaneContains an oxygen atom in the ringOffers different reactivity due to the presence of oxygen
6,8-Dioxa-2-azaspiro[3.5]nonaneIncludes both oxygen and nitrogenExhibits distinct chemical properties due to dual heteroatoms
7-Oxa-2-azaspiro[3.5]nonaneSpirocyclic structure with an oxygen atomBioisostere of pipecolic acid with potential biological activities
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylateContains carboxylate functionalityUseful for creating derivatives with altered properties

The uniqueness of 2-Azaspiro[3.5]nonane lies in its specific spirocyclic structure combined with its hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to these similar compounds. This makes it a valuable candidate for further research in drug development and synthetic chemistry applications.

XLogP3

1.8

Wikipedia

2-Azaspiro[3.5]nonane

Dates

Last modified: 08-15-2023

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